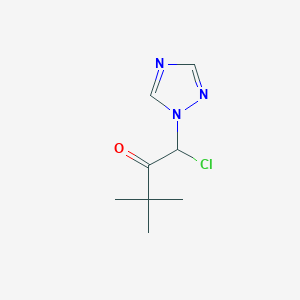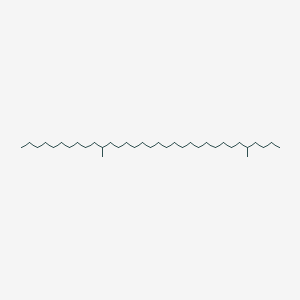
5,23-Dimethyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,23-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its structural complexity due to the presence of two methyl groups at the 5th and 23rd positions on the tritriacontane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,23-Dimethyltritriacontane typically involves multi-step organic reactions. One common method is the regiospecific synthesis, which includes the coupling of specific intermediates through reactions such as the Wittig reaction and exhaustive hydrogenation . The process begins with the ozonolysis of dimethylcyclooctadiene, followed by coupling with n-tetradecylidenephosphorane and subsequent hydrolysis to form the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5,23-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, reduction reactions can be used to remove any functional groups introduced during synthesis.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or carboxylic acids, while halogenation can produce various haloalkanes.
Wissenschaftliche Forschungsanwendungen
5,23-Dimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological systems, particularly in the study of insect pheromones.
Industry: Utilized in the development of lubricants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,23-Dimethyltritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In biological systems, it may act as a signaling molecule, particularly in the context of insect pheromones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethyltritriacontane
- 11,15-Dimethyltritriacontane
- 15,19-Dimethyltritriacontane
Uniqueness
5,23-Dimethyltritriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural variation can affect its reactivity and interactions with other molecules, making it distinct from other dimethyltritriacontanes .
Eigenschaften
CAS-Nummer |
121691-02-9 |
|---|---|
Molekularformel |
C35H72 |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
5,23-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-10-11-21-24-28-32-35(4)33-29-26-23-20-18-16-14-12-13-15-17-19-22-25-27-31-34(3)30-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI-Schlüssel |
NGSVUPZVOXFNCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
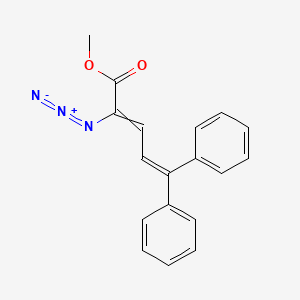
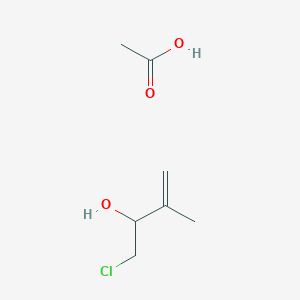
![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
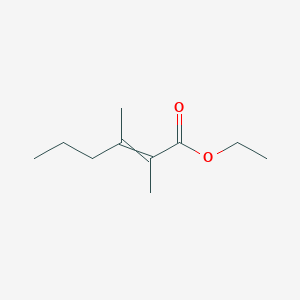
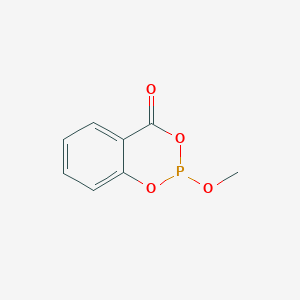
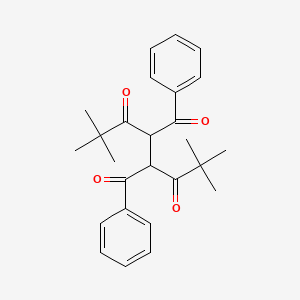
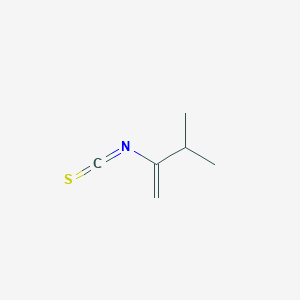
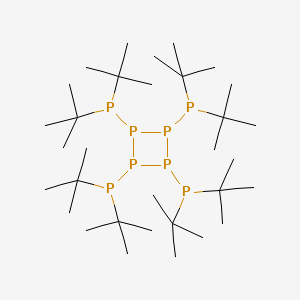
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
